molecular formula C15H14N2 B11883052 3H-Indol-2-amine, 3-methyl-3-phenyl- CAS No. 61352-06-5

3H-Indol-2-amine, 3-methyl-3-phenyl-

Cat. No.: B11883052
CAS No.: 61352-06-5
M. Wt: 222.28 g/mol
InChI Key: OQRHPYXVHAOJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indole (B1671886) and 3H-Indole Core in Contemporary Organic Chemistry

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. It is the structural backbone of the essential amino acid tryptophan and its numerous metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. This biological prevalence has made the indole nucleus a "privileged scaffold" in drug discovery, with a vast number of synthetic indole derivatives being explored for therapeutic applications.

The 3H-indole, or indolenine, is a non-aromatic isomer of the more common 1H-indole. It is characterized by the absence of a proton on the nitrogen atom and the presence of a C2=N double bond, with the C3 position being sp³-hybridized and typically bearing two substituents. While less stable than their aromatic 1H-indole counterparts, 3H-indoles are crucial reactive intermediates in many chemical transformations. For instance, they are key intermediates in the Fischer indole synthesis, one of the oldest and most versatile methods for preparing indoles. ontosight.ai The dearomatization of indoles to form 3,3-disubstituted indolenines is a powerful strategy for building molecular complexity and accessing various alkaloid frameworks. nih.gov

Structural Characteristics of the 3H-Indol-2-amine, 3-methyl-3-phenyl- Scaffold

The specific compound, 3H-Indol-2-amine, 3-methyl-3-phenyl-, possesses a unique combination of structural features that define its potential chemical behavior.

The 3H-Indole Core : The core structure is the indolenine ring. Unlike the planar, aromatic 1H-indole, the five-membered ring of the 3H-indole is non-planar due to the sp³-hybridized C3 carbon.

C3-Quaternary Center : The C3 position holds both a methyl and a phenyl group, creating a stereochemically significant quaternary carbon center. This disubstitution prevents tautomerization to the more stable aromatic 1H-indole form, locking the molecule in the indolenine state. The presence of both a small alkyl group (methyl) and a bulky aryl group (phenyl) can influence the molecule's conformation and its interactions with other molecules.

2-Amino Group : The amine group at the C2 position is attached to a carbon that is part of an imine-like double bond (C2=N). This arrangement forms a 2-amino-3H-indole system, which can be considered a cyclic aminal or a type of enamine. This functionality is expected to be highly reactive. The nitrogen lone pair can participate in resonance, influencing the electronic properties of the ring system. The synthesis of related 2-aminoindoles often involves reductive cyclization processes. nih.gov

¹H NMR : Signals for the aromatic protons of the fused benzene ring and the C3-phenyl group, along with a singlet for the C3-methyl protons. The protons of the 2-amino group would likely appear as a broad singlet.

¹³C NMR : Resonances for the quaternary C3 carbon, the imine-like C2 carbon, and the various aromatic carbons.

IR Spectroscopy : Characteristic stretching frequencies for N-H bonds of the amino group, C=N of the indolenine ring, and C-H bonds of the aromatic and methyl groups.

Mass Spectrometry : A molecular ion peak corresponding to its chemical formula, C₁₅H₁₅N₃, followed by fragmentation patterns likely involving the loss of the methyl or phenyl groups from the C3 position.

Overview of Research Trajectories for Alkyl- and Aryl-Substituted 3H-Indole Systems

Research into 3H-indole derivatives is primarily driven by their utility as synthetic intermediates for constructing more complex, often biologically active, molecules. The introduction of alkyl and aryl substituents, particularly at the C3 position, is a key focus area.

One major research trajectory involves the development of new synthetic methods to access these C3-quaternized indolenines. Traditional methods often rely on the Fischer indole synthesis. More contemporary approaches focus on the direct dearomative functionalization of indole precursors. For example, Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with electrophiles like trichloroacetimidates has been shown to be an effective method for creating 3,3'-disubstituted indolenines. nih.gov Another strategy involves the iodine-mediated intramolecular cyclization of enamines to furnish a variety of 3H-indole derivatives. acs.org

The table below summarizes selected synthetic strategies for preparing substituted 3H-indole systems, highlighting the diversity of approaches in this field.

Synthetic Method Precursors Resulting 3H-Indole Type Key Features
Fischer Indole Synthesis Phenylhydrazine (B124118) and a suitable ketone2,3,3-trisubstituted 3H-indolesClassic, versatile method under acidic conditions. ontosight.ai
Iodine-Mediated Cyclization N-phenyl enamines3-alkyl/aryl-3-carboxy-3H-indolesTransition metal-free conditions, good to high yields. acs.org
Lewis Acid-Catalyzed Alkylation 2,3-disubstituted indoles and trichloroacetimidates3,3'-disubstituted indoleninesSelective C3-alkylation to form C3-quaternary centers. nih.gov
Post-Functionalization 3-substituted indolesFunctionalized indole derivatives via alkylideneindolenine intermediatesInvolves elimination to form a reactive intermediate followed by nucleophilic attack. rsc.org

These research efforts underscore the continued interest in 3H-indoles as versatile platforms for organic synthesis. The development of efficient and stereoselective methods to prepare molecules like 3H-Indol-2-amine, 3-methyl-3-phenyl- and its analogs remains an active area of investigation, driven by the potential to unlock new chemical space for drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61352-06-5

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3-methyl-3-phenylindol-2-amine

InChI

InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14(15)16/h2-10H,1H3,(H2,16,17)

InChI Key

OQRHPYXVHAOJKU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 3h Indol 2 Amine, 3 Methyl 3 Phenyl

Electrophilic Reactivity Profiles of 3H-Indole Derivatives.researchgate.net

The 3H-indole system, a tautomer of the more common 1H-indole, possesses distinct reactivity towards electrophiles. Unlike the aromatic 1H-indole which typically undergoes electrophilic substitution on the pyrrole (B145914) ring, the 3H-indole contains a non-aromatic five-membered ring with an imine-like C=N bond. reddit.com The electron-rich nature of the indole (B1671886) nucleus in general suggests a high reactivity towards electrophiles. nih.gov

Protonation Behavior and Stability of 3H-Indolium Cations.researchgate.net

Protonation is a fundamental electrophilic reaction. For 3H-indole derivatives, the most basic site is the sp2-hybridized nitrogen atom of the imine functional group. Protonation at this site leads to the formation of a 3H-indolium cation.

In the case of 3H-Indol-2-amine, 3-methyl-3-phenyl-, protonation on the imine nitrogen generates a cation where the positive charge is delocalized. The stability of this 3H-indolium cation is significant because the integrity of the fused benzene (B151609) ring's aromaticity is maintained, a key stabilizing factor. bhu.ac.in While 1H-indoles typically protonate at the C3 position to form a thermodynamically stable 3H-indolium cation, the starting compound is already a 3H-indole, making the nitrogen atom the primary site for protonation. bhu.ac.in

Table 1: Protonation Sites of Indole Isomers

Isomer Primary Protonation Site Resulting Cation Key Stability Factor
1H-Indole C3 Carbon 3H-Indolium Benzene ring aromaticity retained

Preferential Sites for Electrophilic Attack within the 3H-Indole Nucleus.researchgate.net

The indole ring is highly reactive towards electrophiles, with the C3 position being the most nucleophilic site in 1H-indoles. researchgate.netquora.com However, in 3H-Indol-2-amine, 3-methyl-3-phenyl-, the C3 position is quaternary, bearing both a methyl and a phenyl group. Consequently, electrophilic attack at C3 is sterically hindered and electronically unfavorable.

When the C3 position is blocked, electrophilic substitution in indole derivatives tends to occur at the C2 position. quimicaorganica.org For the title compound, the C2 position is substituted with an amine group. This powerful electron-donating group further activates the C2 position, but the attack would likely happen on the exocyclic amine nitrogen first, or it could lead to addition-elimination type reactions. The most probable sites for electrophilic attack are therefore the nitrogen of the 2-amino group and the imine nitrogen, depending on the nature of the electrophile and the reaction conditions.

Nucleophilic Transformations of the 2-Amine Functional Group

The 2-amine group in 3H-Indol-2-amine, 3-methyl-3-phenyl- is a primary amine and thus a potent nucleophile. This functional group is expected to undergo a variety of reactions typical for primary amines. The presence of two reactive nitrogen atoms—the endocyclic imine and the exocyclic amine—allows for a range of transformations. researchgate.net

Potential nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations provide pathways for synthesizing a diverse array of derivatives from the parent 2-aminoindole structure. researchgate.netrsc.org

Chemical Transformations Involving the 3-Methyl and 3-Phenyl Substituents

The substituents at the C3 position, a methyl and a phenyl group, are generally less reactive than the heterocyclic core and the amine functionality.

3-Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects for these substitutions would be determined by the attachment to the rest of the molecule, which acts as an activating group. Substitution would likely occur at the ortho- and para-positions of the phenyl ring.

3-Methyl Group: The methyl group is relatively inert. However, it could potentially be functionalized through radical reactions, such as free-radical halogenation, under specific conditions (e.g., using N-bromosuccinimide with a radical initiator).

Isomerization and Rearrangement Pathways in 3H-Indole Chemical Systems

3H-indoles, or indolenines, are known to participate in various isomerization and rearrangement reactions, often catalyzed by acid. mdpi.com

Tautomerization: 3H-indoles can exist in tautomeric equilibrium with their 1H-indole counterparts. reddit.com However, for 3H-Indol-2-amine, 3-methyl-3-phenyl-, the C3 position is fully substituted, preventing simple tautomerization to a 1H-indole through proton migration from C3. Isomerization to a 2H-indole tautomer is a possibility, though generally less favored.

Acid-Catalyzed Rearrangements: In the presence of acid, 3-substituted indoles can undergo rearrangements where a substituent migrates from the C3 to the C2 position. rsc.org This type of rearrangement, known as a Plancher rearrangement, typically involves the formation of an indolium cation intermediate. For 3H-Indol-2-amine, 3-methyl-3-phenyl-, an acid-catalyzed rearrangement could potentially lead to the migration of the methyl or phenyl group from C3 to C2, resulting in a structural isomer.

Table 2: Potential Reactions of 3H-Indol-2-amine, 3-methyl-3-phenyl-

Functional Group / Moiety Reaction Type Potential Reagents Expected Product Class
2-Amine Group Acylation Acyl chloride, Anhydride Amide
2-Amine Group Alkylation Alkyl halide Secondary/Tertiary Amine
2-Amine Group Schiff Base Formation Aldehyde, Ketone Imine
3-Phenyl Group Electrophilic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃ Substituted Phenyl Derivative

Advanced Spectroscopic and Analytical Characterization for 3h Indol 2 Amine, 3 Methyl 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments and their connectivity.

The ¹H NMR spectrum of 3H-Indol-2-amine, 3-methyl-3-phenyl- is predicted to exhibit several distinct signals corresponding to its unique proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Methyl Protons: The three protons of the methyl group at the C3 position are expected to appear as a sharp singlet, as they are not coupled to any adjacent protons.

Aromatic Protons: The spectrum would display a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). This region would comprise signals from the five protons of the C3-phenyl group and the four protons on the fused benzene (B151609) ring of the indole (B1671886) core. Spin-spin coupling would be observed between adjacent protons on these rings, leading to characteristic splitting patterns (e.g., doublets, triplets).

Amine Protons: The two protons of the primary amine group (-NH₂) at the C2 position would likely appear as a broad singlet. The chemical shift and broadness of this peak can be influenced by factors such as solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for 3H-Indol-2-amine, 3-methyl-3-phenyl-

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
3-CH₃~1.3 - 1.5Singlet (s)3H
Aromatic-H (Phenyl & Indole)~7.0 - 8.0Multiplet (m)9H
2-NH₂Variable (Broad)Singlet (s, br)2H

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3H-Indol-2-amine, 3-methyl-3-phenyl-, key signals would confirm the core structure.

Quaternary Carbon (C3): The gem-disubstituted C3 carbon, bonded to both a methyl and a phenyl group, would appear as a distinct quaternary signal.

Imine Carbon (C2): The C2 carbon, part of the C=N double bond and attached to the amine group, is expected to have a characteristic downfield chemical shift, typically in the range of δ 160-170 ppm or higher.

Methyl Carbon: The carbon of the 3-methyl group would appear as a signal in the aliphatic region of the spectrum.

Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm) would correspond to the carbons of the phenyl ring and the fused benzene ring. The intensity of signals for carbons without attached protons (quaternary carbons) is typically lower than for those with attached protons. For the related isomer 3-methyl-2-phenyl-1H-indole, aromatic carbons appear in the δ 109.8-136.5 ppm range. researchgate.net

Table 2: Predicted ¹³C NMR Resonances for 3H-Indol-2-amine, 3-methyl-3-phenyl-

Carbon Atom Predicted Chemical Shift (δ, ppm) Description
C2>160Imine carbon of the 3H-indole ring
C3Quaternary regionGem-disubstituted sp³ carbon
3-CH₃Aliphatic regionMethyl group carbon
Aromatic Carbons~110 - 150Carbons of the phenyl and fused benzene rings

To unambiguously assign the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, primarily helping to trace the connectivity of protons within the phenyl and fused benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for 3H-Indol-2-amine, 3-methyl-3-phenyl- is C₁₅H₁₄N₂, giving it a molecular weight of approximately 222.12 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 222. Key fragmentation pathways for indolenine structures often involve the cleavage of bonds at the highly substituted C3 position. Plausible fragmentation could include:

Loss of a methyl radical (•CH₃, 15 Da) to yield a fragment ion at m/z 207.

Loss of a phenyl radical (•C₆H₅, 77 Da) to yield a fragment ion at m/z 145. The study of fragmentation patterns in various indole derivatives is a well-established field, providing a basis for predicting these pathways. scirp.orgacs.orgnih.gov

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺222Molecular Ion
[M - CH₃]⁺207Loss of a methyl radical from C3
[M - C₆H₅]⁺145Loss of a phenyl radical from C3

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 3H-Indol-2-amine, 3-methyl-3-phenyl- is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group should exhibit one or two distinct stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comucla.edu

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. libretexts.org

C=N Stretching: A key feature for the 3H-indole (indolenine) structure is the imine (C=N) stretching vibration. For related 3,3-disubstituted indolenines, this band appears in the 1579-1700 cm⁻¹ range. nih.gov

N-H Bending: The scissoring vibration of the primary amine group typically occurs in the 1580-1650 cm⁻¹ region, potentially overlapping with the C=C stretching bands. orgchemboulder.com

C=C Stretching: Aromatic C=C ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. libretexts.org

Table 4: Predicted IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchAryl C-H>3000
Aliphatic C-H StretchMethyl C-H<3000
C=N StretchImine (Indolenine)1579 - 1700
N-H BendPrimary Amine (-NH₂)1580 - 1650
C=C StretchAromatic Ring1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of 3H-Indol-2-amine, 3-methyl-3-phenyl- would be characterized by its conjugated system, which includes the fused benzene ring and the C=N imine bond, with the C3-phenyl group also influencing the electronic structure. Related indolenine structures show absorption maxima in the ultraviolet range, often between 220-270 nm. rsc.org The specific wavelengths of maximum absorbance (λ_max) are indicative of the π → π* and n → π* transitions within the chromophore.

Lack of Specific Crystallographic Data for 3H-Indol-2-amine, 3-methyl-3-phenyl-

Despite a comprehensive search of chemical and crystallographic databases, no specific experimental X-ray crystallography data for the compound 3H-Indol-2-amine, 3-methyl-3-phenyl- could be located. As a result, a detailed analysis of its solid-state molecular geometry and crystal packing, including a specific data table of crystallographic parameters, cannot be provided at this time.

While crystallographic data for various other indole derivatives are available, directly extrapolating this information to predict the precise crystal structure of 3H-Indol-2-amine, 3-methyl-3-phenyl- would be speculative. The substitution pattern on the indole ring, including the presence of the exocyclic amine group and the methyl and phenyl substituents at the C3 position, would significantly influence the intermolecular interactions and, consequently, the crystal packing.

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the molecular geometry and potential crystal packing arrangements of 3H-Indol-2-amine, 3-methyl-3-phenyl-. However, such theoretical predictions would require experimental validation for confirmation.

Further research and successful crystallization of 3H-Indol-2-amine, 3-methyl-3-phenyl- would be necessary to perform an X-ray diffraction analysis and provide the detailed structural information requested.

Synthesis and Exploration of Advanced Derivatives of 3h Indol 2 Amine, 3 Methyl 3 Phenyl

Rational Design and Synthesis Strategies for Structurally Modified 3H-Indole Analogues

The rational design of analogues of 3H-Indol-2-amine, 3-methyl-3-phenyl- is primarily guided by the principles of structure-activity relationship (SAR) studies in medicinal chemistry. The core synthesis often relies on variations of the classic Fischer indole (B1671886) synthesis, which allows for systematic modification of the indole and phenyl moieties by selecting appropriate starting materials. The 2-amine group and the N1 nitrogen atom also present key handles for further derivatization.

The Fischer indole synthesis is a robust method for constructing the indole core, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. To synthesize the 3-methyl-3-phenyl-3H-indole core, a substituted phenylhydrazine is reacted with a ketone such as 1-phenylpropan-2-one. This strategy inherently allows for the introduction of a wide array of substituents onto both the indole ring and the C3-phenyl group.

Indole Ring Substitution: By choosing phenylhydrazine precursors with substituents (e.g., fluoro, chloro, methoxy) at the ortho, meta, or para positions of the phenyl ring, one can generate indole scaffolds with corresponding modifications at the 4, 5, 6, or 7-positions. These modifications can significantly alter the electronic properties and steric profile of the final molecule. For instance, electron-withdrawing groups on the indole ring can influence the nucleophilicity of the N1 nitrogen and the reactivity of the aromatic system. nih.gov

The following table illustrates the strategic selection of precursors to achieve specific substitutions.

Target Analogue SubstitutionPhenylhydrazine PrecursorKetone Precursor
5-Fluoro-3-methyl-3-phenyl-3H-indole4-Fluorophenylhydrazine1-Phenylpropan-2-one
3-Methyl-3-(4-chlorophenyl)-3H-indolePhenylhydrazine1-(4-Chlorophenyl)propan-2-one
5-Methoxy-3-methyl-3-(4-nitrophenyl)-3H-indole4-Methoxyphenylhydrazine1-(4-Nitrophenyl)propan-2-one

The 2-amine and the N1 nitrogen of the indole ring are primary sites for post-synthesis derivatization, enabling the introduction of diverse functional groups to fine-tune the molecule's properties.

N1 Derivatization: The indole nitrogen (N1) can be readily alkylated or acylated under standard conditions. Alkylation is often achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Acylation can be performed with acyl chlorides or anhydrides. These modifications are crucial for exploring SAR, as the N1 substituent can influence the molecule's conformation and interaction with biological targets.

2-Amine Derivatization: The 2-amino group, being a primary amine, is a versatile functional handle. It can undergo a variety of reactions, including:

Acylation: Reaction with carboxylic acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Scaffold Diversification through Annulation and Cyclocondensation Reactions

The inherent reactivity of the 3H-Indol-2-amine scaffold, which contains a cyclic amidine moiety, makes it an excellent precursor for scaffold diversification through reactions that form new fused rings. Annulation (ring-forming) and cyclocondensation reactions can be used to construct a variety of new heterocyclic systems fused to the indole core.

The 2-amino group and the adjacent imine nitrogen (N1) of the 3H-indole core can act as a dinucleophilic system to react with bifunctional electrophiles, leading to the formation of fused five- or six-membered rings.

Thiazole (B1198619) Ring Fusion: A fused thiazole ring can be constructed via a reaction analogous to the Hantzsch thiazole synthesis. The 2-amino group can react with an α-haloketone. The initial nucleophilic attack by the amine on the carbonyl carbon, followed by cyclization through the displacement of the halide by the N1 nitrogen, would yield a thiazolo[3,2-a]indolium-type system.

Pyrazole (B372694) Ring Fusion: The reaction of the 2-amino-3H-indole with a 1,3-dicarbonyl compound (e.g., acetylacetone) or its equivalent under acidic or basic conditions can lead to the formation of a fused pyrazole ring. rsc.org The reaction proceeds through initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield a pyrazolo[1,5-a]indole derivative.

Quinazoline (B50416) Ring Fusion: A fused quinazoline ring can be synthesized by reacting the 2-amino-3H-indole with various reagents. For example, condensation with a β-ketoester can lead to a pyrimidone ring, which upon aromatization would form the quinazoline system. Another approach involves reaction with ortho-amino benzaldehydes or related compounds, which can lead to indolo[2,1-b]quinazoline (B1258998) structures. researchgate.netacs.org The reaction of 2-arylindoles with amines in the presence of an oxidant has been shown to produce quinazolinones, suggesting a plausible pathway for similar transformations from 2-amino-3H-indoles. chemrxiv.org

The table below summarizes plausible cyclocondensation reactions for scaffold diversification.

Target Fused RingReagent TypeResulting Scaffold (General)
Thiazoleα-Haloketone (e.g., Chloroacetone)Thiazolo[3,2-a]indole
Pyrazole1,3-Diketone (e.g., Acetylacetone)Pyrazolo[1,5-a]indole
Quinazolineβ-Ketoester (e.g., Ethyl acetoacetate)Indolo[2,1-b]quinazolinone

The construction of spirocyclic systems at the C3 position of the indole nucleus is a powerful strategy for increasing molecular complexity and exploring three-dimensional chemical space. nih.gov Key synthetic strategies for creating spirocyclic indolenines include dearomatization of indole precursors, interrupted Fischer indolizations, and condensation reactions. nih.gov

Dearomatization Reactions: This is a common approach where a pre-functionalized indole undergoes an intramolecular cyclization that breaks the aromaticity of the indole ring to form a spiro-indolenine. For example, tryptamine (B22526) derivatives can undergo a one-pot chloroformylation-dearomatizing spirocyclization to produce spiro[indole-3,3′-pyrrolidine]-2′-ones. acs.org Electrochemical methods have also been developed for the dearomative arylation of indoles to yield spiro-indolenines under catalyst-free conditions. acs.org

Interrupted Fischer Indolization: In this variation of the Fischer indole synthesis, the reaction is stopped at the indolenine stage before the final tautomerization to the aromatic indole. If the ketone precursor contains a tethered nucleophile, it can trap the intermediate to form a spirocyclic system.

Multicomponent Reactions: Complex spiro[indole-isoquinolines] can be synthesized in a one-pot, multistep process involving a visible light-mediated Ugi-type reaction, followed by an intramolecular electrophilic aromatic substitution to construct the spiro center. nih.gov

Stereoselective Synthesis and Chiral Resolution of 3H-Indole Derivatives

The C3 position of 3H-Indol-2-amine, 3-methyl-3-phenyl- is a quaternary stereocenter, meaning the compound is chiral and exists as a pair of enantiomers. The development of methods to control this stereochemistry is crucial, as enantiomers often exhibit different biological activities.

Stereoselective Synthesis: The asymmetric synthesis of C3-quaternary indolenines is a significant challenge. One advanced strategy involves a palladium-catalyzed intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes. This initially creates an indoline (B122111) with a C2-quaternary stereocenter. A subsequent stereospecific aza-semipinacol rearrangement under acidic conditions migrates one of the C2 substituents to the C3 position, affording an indolenine product with a C3-quaternary stereocenter in high enantiopurity. researchgate.netchemrxiv.org This method provides a divergent route to chiral indolenine and indoline scaffolds.

Chiral Resolution: When an asymmetric synthesis is not feasible, a racemic mixture of the 3H-indole derivative can be separated into its individual enantiomers through chiral resolution. Common methods include:

Diastereomeric Salt Formation: The racemic 2-amine can be reacted with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. rsc.org The desired enantiomer is then recovered by treating the separated salt with a base.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing the acylated product and the unreacted enantiomer to be separated. This method can provide access to both enantiomers with high optical purity. researchgate.net

Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

The development of these stereoselective methods is essential for the preparation of enantiomerically pure 3H-indole derivatives for detailed pharmacological evaluation.

Methodologies for Preparing Unprotected and Stabilized 3-Aminoindole Derivatives.

The synthesis of 3-aminoindoles is a significant area of research in organic chemistry due to the prevalence of this structural motif in biologically active molecules. sci-hub.se However, the preparation of these compounds, particularly in their unprotected form, presents considerable challenges. Unprotected 3-aminoindoles are often unstable, susceptible to light and air, and prone to oxidative dimerization or decomposition. nih.govmdpi.com Consequently, many synthetic strategies focus on the preparation of more stable, protected derivatives or involve the in situ protection of the amino group. nih.gov

Common approaches to the 3-aminoindole skeleton can be broadly categorized into two main strategies: the construction of the indole ring system from non-indolic precursors and the post-functionalization of a pre-existing indole ring at the C3 position. nih.gov The latter often involves the introduction of a nitrogen-containing group, such as a nitro or azido (B1232118) group, followed by reduction to the desired amine. nih.govresearchgate.net

Synthesis of Stabilized 3-Aminoindole Derivatives

A prevalent strategy to overcome the instability of 3-aminoindoles is the introduction of protecting groups on the nitrogen atoms. One such approach is a copper-catalyzed three-component coupling reaction. This method involves the reaction of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to form a propargylamine (B41283) intermediate. This intermediate then undergoes an intramolecular cyclization to yield a 3-aminoindoline, which can be subsequently isomerized to the corresponding 3-aminoindole upon treatment with a base. nih.gov The N-tosyl group is often employed as a protecting group in this sequence and can be removed later if the unprotected indole is desired. nih.gov

Another notable method for the synthesis of stabilized 3-aminoindoles involves the reaction of 2-nitrochalcones with ammonia (B1221849) or primary amines under transition-metal-free conditions. sci-hub.se This approach is advantageous due to its use of readily available nitrogen sources and environmentally friendly conditions. sci-hub.se The reaction proceeds via a Michael addition of the amine to the 2-nitrochalcone, followed by an intramolecular cyclization to form the 3-aminoindole ring system. sci-hub.se

A selection of synthesized stabilized 3-aminoindole derivatives and their reported yields are presented in the table below.

EntryReactantsCatalyst/ReagentProductYield (%)
1N-(2-formylphenyl)-4-methylbenzenesulfonamide, piperidine, phenylacetyleneCuCl1-(Phenyl(piperidin-1-yl)methyl)-N-tosyl-1H-indol-3-amineGood to High
22-Nitrochalcone, Aqueous AmmoniaK2CO32-Phenyl-1H-indol-3-amine75

Synthesis of Unprotected 3-Aminoindole Derivatives

The direct synthesis and isolation of unprotected 3-aminoindoles are less common due to their inherent instability. nih.gov However, a novel two-step method has been developed for the preparation of unprotected 2-aryl-3-aminoindoles. mdpi.combohrium.com This process begins with the reaction of a 2-aryl indole with nitrostyrene (B7858105) in the presence of phosphorous acid to form a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate. nih.govmdpi.com This stable intermediate can then be converted to the corresponding unprotected 3-aminoindole by treatment with hydrazine (B178648) hydrate (B1144303) under microwave-assisted heating. nih.govbohrium.com This method offers a convenient route to otherwise difficult-to-access free 3-aminoindoles. bohrium.com

The scope of this reaction has been explored with various substituted indoles and nitrostyrenes, demonstrating its utility in generating a library of unprotected 3-aminoindoles. The table below summarizes the synthesis of several unprotected 3-aminoindole derivatives using this methodology.

EntryStarting IndoleNitrostyreneProductYield (%)
12-Phenyl-1H-indole(E)-(2-nitrovinyl)benzene2-Phenyl-1H-indol-3-amine90
25-Fluoro-2-phenyl-1H-indole(E)-(2-nitrovinyl)benzene5-Fluoro-2-phenyl-1H-indol-3-amine77
35-Chloro-2-phenyl-1H-indole(E)-(2-nitrovinyl)benzene5-Chloro-2-phenyl-1H-indol-3-amine85
45-Isopropyl-2-phenyl-1H-indole(E)-(2-nitrovinyl)benzene5-Isopropyl-2-phenyl-1H-indol-3-amine82

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 3-methyl-3-phenyl-3H-indol-2-amine derivatives, and how are they optimized for yield and purity?

  • Methodology : The compound is typically synthesized via condensation reactions between indole carbaldehyde oxime and chloroacetamide derivatives under reflux conditions. Catalysts like palladium or copper (e.g., in DMF/toluene) improve reaction efficiency, while inert atmospheres prevent oxidation .
  • Key considerations : Optimize solvent polarity, reaction temperature (70–100°C), and stoichiometric ratios of reactants. Purity is validated via elemental analysis (>98%) and HPLC .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral ambiguities resolved?

  • Tools : Use ¹H-NMR (δ 6.8–7.5 ppm for aromatic protons), FT-IR (N-H stretch at ~3350 cm⁻¹, C=O at ~1650 cm⁻¹), and mass spectrometry (m/z ~250–300 for molecular ion peaks) .
  • Ambiguity resolution : Cross-reference with computational models (DFT) or X-ray crystallography to confirm substituent positioning on the phenyl ring .

Q. How is the antioxidant potential of 3-methyl-3-phenyl-3H-indol-2-amine evaluated in vitro?

  • Assays :

  • DPPH : Measure radical scavenging at 517 nm; IC₅₀ values < 50 μM indicate high activity .
  • FRAP : Quantify Fe³⁺ reduction at 593 nm; activity correlates with electron-donating groups (e.g., halogens at para positions) .
    • Controls : Compare with ascorbic acid or Trolox; ensure triplicate runs to minimize variability .

Advanced Research Questions

Q. How do contradictory results in antioxidant assays (e.g., FRAP vs. DPPH) arise, and how are they reconciled?

  • Root causes :

  • DPPH sensitivity to steric hindrance vs. FRAP dependence on redox potential .
  • Electron-withdrawing groups (e.g., -NO₂) may enhance FRAP but reduce DPPH activity due to poor radical accessibility .
    • Resolution : Perform multivariate analysis (PCA) to identify dominant structural contributors (e.g., halogen positioning) .

Q. What computational approaches validate the structure-activity relationship (SAR) of 3-methyl-3-phenyl-3H-indol-2-amine derivatives?

  • Methods :

  • Molecular docking : Simulate binding to antioxidant enzymes (e.g., SOD or catalase) using AutoDock Vina .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values; meta-substituted halogens show optimal activity .
    • Validation : Compare predicted vs. experimental activity trends for newly synthesized analogues .

Q. How do solvent polarity and pH influence the stability of 3H-indol-2-amine derivatives during storage?

  • Stability protocols :

  • Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .
  • Avoid polar protic solvents (e.g., H₂O/MeOH); use DCM or acetonitrile for long-term stability .
    • Degradation analysis : Monitor via TLC/HPLC; acidic conditions (pH < 5) accelerate hydrolysis of amide bonds .

Q. What in vivo models are suitable for bridging gaps between in vitro antioxidant data and therapeutic potential?

  • Models :

  • Rodent oxidative stress models (e.g., CCl₄-induced hepatotoxicity) to assess liver protection .
  • Zebrafish embryos for rapid toxicity/activity screening .
    • Dosage : 10–50 mg/kg body weight; measure biomarkers (MDA, GSH) to quantify oxidative damage .

Data Contradiction and Optimization

Q. Why do certain analogues exhibit high in vitro activity but low bioavailability in preclinical trials?

  • Factors :

  • Poor solubility (logP > 5) limits absorption; introduce hydrophilic groups (e.g., -SO₃H) .
  • Hepatic first-pass metabolism; use prodrug strategies (e.g., acetylated derivatives) .
    • Testing : Perform Caco-2 cell permeability assays and microsomal stability studies .

Q. How can conflicting NMR data for regioisomeric derivatives be resolved?

  • Strategies :

  • NOESY : Identify spatial proximity between protons on adjacent rings .
  • Isotopic labeling : Synthesize ¹³C-labeled analogues to trace carbon connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.